4-Penten-1-OL

Description

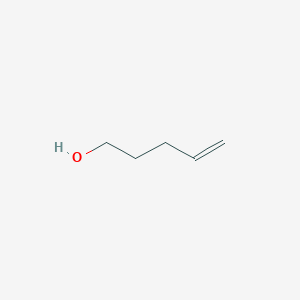

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

pent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAVWYMTUMSFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231562 | |

| Record name | Pent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Penten-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.06 [mmHg] | |

| Record name | 4-Penten-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

821-09-0 | |

| Record name | 4-Penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pent-4-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PENTEN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0558TQC6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Penten-1-ol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 4-Penten-1-ol (CAS: 821-09-0), a versatile reagent used in various chemical syntheses, including carbohydrate chemistry and the production of pharmaceuticals and agrochemicals.[1][2][3] This document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes visualizations for key experimental workflows.

Core Physical and Chemical Properties

This compound is a colorless liquid known for its utility as a building block in organic synthesis.[4] Its structure consists of a five-carbon chain with a terminal alkene group and a primary alcohol functional group.[4]

Data Presentation: Summary of Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₅H₁₀O | - | [1][5] |

| Molecular Weight | 86.13 g/mol | - | [1][5] |

| Appearance | Clear, colorless liquid | Standard Temperature and Pressure | [2][5] |

| Boiling Point | 134-137 °C | at 760 mmHg | [1][6] |

| Melting Point | 14.19 °C | (estimate) | [6] |

| Density | 0.834 g/mL | at 25 °C | [6] |

| Refractive Index | 1.429 - 1.430 | at 20 °C (n20/D) | [1][6] |

| Solubility in Water | 57 g/L | at 25 °C | [1][6] |

| Vapor Pressure | 2.45 - 3.06 mmHg | at 25 °C | [6] |

| Flash Point | 43 °C (109.4 °F) - 48 °C (118.4 °F) | Closed Cup | [1][7][8] |

| logP (Octanol/Water) | 1.2 | - | [9] |

Experimental Protocols

This section details the methodologies for determining key physical properties of liquid compounds like this compound.

2.1. Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] For small sample volumes, a micro-boiling point determination is effective.

-

Apparatus : A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or Thiele tube, and a stirring mechanism.

-

Procedure :

-

Place a small volume (a few mL) of this compound into the test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Place the assembly in a heating block or Thiele tube and gently heat. A stirrer bar should be used to prevent bumping.[11]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then the substance's vapor are expelled.[11]

-

Continue heating until a rapid and continuous stream of bubbles is observed, then stop heating.

-

The liquid will begin to cool. The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[11] This signifies that the external pressure is equal to the vapor pressure inside the capillary.[10]

-

2.2. Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.

-

Apparatus : A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), an analytical balance, and a temperature-controlled water bath.

-

Procedure :

-

Carefully clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water of a known density (ρ_water) at a specific temperature (e.g., 25 °C) and place it in the temperature-controlled bath to reach thermal equilibrium.

-

Ensure the capillary in the stopper is filled, removing any excess liquid from the outside, and weigh the filled pycnometer (m₂).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the process of thermal equilibration and weigh the pycnometer filled with the sample (m₃).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

2.3. Determination of Refractive Index

The refractive index measures how light propagates through a substance. It is a fundamental property used for substance identification and purity assessment.[12] An Abbe refractometer is commonly used for this measurement.

-

Apparatus : An Abbe refractometer, a light source (typically a sodium lamp, D-line at 589 nm), and a constant temperature water circulator.

-

Procedure :

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms. The liquid will form a thin film between them.

-

Connect the refractometer to the water circulator set to the desired temperature (e.g., 20 °C).

-

While looking through the eyepiece, adjust the light source and mirror to achieve optimal illumination.

-

Turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields appears sharp and is centered on the crosshairs.

-

Read the refractive index value from the instrument's scale.

-

Visualizations: Workflows and Logical Structures

The following diagrams illustrate a typical experimental workflow and the logical structure of this technical guide.

Caption: Experimental workflow for boiling point determination.

Caption: Logical structure of this technical guide.

References

- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 821-09-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C5H10O | CID 13181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-戊烯-1-醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.de [fishersci.de]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

An In-depth Technical Guide to 4-Penten-1-ol (CAS 821-09-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Penten-1-ol (CAS 821-09-0), a versatile unsaturated alcohol with significant applications in organic synthesis, materials science, and the pharmaceutical industry. This document details its physicochemical properties, synthesis methodologies, key chemical reactions, and safety information.

Physicochemical Properties

This compound, also known as 2-allylethyl alcohol, is a colorless liquid with the molecular formula C₅H₁₀O.[1][2][3] It is a flammable liquid and should be handled with appropriate safety precautions.[1][4][5]

| Property | Value | Reference |

| CAS Number | 821-09-0 | [1][6] |

| Molecular Formula | C₅H₁₀O | [1][2][3][6] |

| Molecular Weight | 86.13 g/mol | [1][6] |

| Boiling Point | 134-137 °C at 760 mmHg | [6][7] |

| Density | 0.834 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.429 | |

| Solubility in Water | 57 g/L at 25 °C | [4][9] |

| Flash Point | 43.33 °C (110.00 °F) TCC | [6] |

| Vapor Pressure | 2.45 mmHg at 25 °C | [6] |

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the reaction of tetrahydrofurfuryl chloride with sodium in anhydrous ether.[7][10]

Experimental Protocol: Synthesis from Tetrahydrofurfuryl Chloride

This protocol is adapted from Organic Syntheses.[7][10]

Step A: Preparation of Tetrahydrofurfuryl Chloride

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine.

-

Cool the stirred mixture in an ice bath.

-

Add 500 g (4.2 moles) of freshly distilled thionyl chloride from the dropping funnel at a rate of 3-5 drops per second, ensuring the temperature does not exceed 60 °C.

-

After the addition is complete, remove the ice bath and continue stirring for 3-4 hours.

-

Extract the resulting liquid or slurry with seven 500-mL portions of ether.

-

Combine the ether extracts, remove the ether by distillation, and wash the residue three times with 100-mL portions of water.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and distill under reduced pressure. The yield of tetrahydrofurfuryl chloride (boiling at 41–42 °C / 11 mm Hg) is typically 354–360 g (73–75%).[7]

Step B: Preparation of this compound

-

Fit a 2-liter three-necked flask with a mechanical stirrer, a separatory funnel, and a reflux condenser protected by a drying tube.

-

Add 112 g (4.87 moles) of powdered sodium to 700 mL of anhydrous ether in the flask.[7][10]

-

To the rapidly stirred suspension, add a few milliliters of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 mL of anhydrous ether to initiate the reaction, which is indicated by a vigorous reaction and a blue coloration of the solution.[7][10]

-

Cool the flask in an ice bath and add the remainder of the tetrahydrofurfuryl chloride solution dropwise over a period of 5 hours.[7]

-

Continue stirring for an additional 2 hours after the addition is complete.

-

Decant the suspension from any remaining sodium and carefully decompose it with sufficient ice water to form two liquid layers.

-

Separate the ether layer and dry it over magnesium sulfate.

-

Remove the ether by distillation on a steam cone.

-

Distill the residue to obtain this compound, boiling at 134–137 °C. The expected yield is 161–178 g (76–83%).[7]

Synthesis Pathway

Caption: Synthesis of this compound from Tetrahydrofurfuryl Alcohol.

Chemical Reactions and Applications

This compound is a valuable building block in organic synthesis due to the presence of both a hydroxyl group and a terminal double bond. This dual functionality allows for a wide range of chemical transformations.

Key Applications:

-

Carbohydrate Chemistry: It is utilized as a reagent in the n-Pentenyl Glycoside methodology for the efficient assembly of complex homoglycans, such as the nonasaccharide component of a high-mannose glycoprotein.[4][8]

-

Pharmaceuticals and Agrochemicals: The compound serves as a starting material for the synthesis of various organic molecules in the pharmaceutical and agrochemical industries.[4][8][9][11]

-

Flavor and Fragrance: this compound is used as a flavoring agent in food and beverages and as an ingredient in perfumes.[11]

-

Organic Synthesis: It is a reactant in various organic reactions, including:

-

Epoxidation: It can be used to study the epoxidation of olefins.[4]

-

Esterification: It forms an ester bond at the C-terminus of linear peptides using HATU as a coupling agent.[8]

-

Intramolecular Aziridination: A sulfamate (B1201201) ester derived from this compound can undergo enantioselective intramolecular aziridination.

-

Application Workflow

Caption: Major application areas of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Availability | Reference |

| ¹H NMR | Data available | [1][12] |

| ¹³C NMR | Data available | [13] |

| Infrared (IR) | Data available | [1][3] |

| Mass Spectrometry (MS) | Data available | [1][2] |

Note: While the availability of spectra is confirmed, the raw spectral data is not included in this document.

Safety and Handling

This compound is a flammable liquid and vapor.[1][4][5] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4][5][14]

GHS Hazard Information:

-

Pictogram: GHS02 (Flame)

Precautionary Measures:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][14]

-

P240: Ground and bond container and receiving equipment.[14]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][14]

-

P403+P235: Store in a well-ventilated place. Keep cool.[5][14]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5][14]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[14]

-

Skin Protection: Protective gloves and clothing.[14]

-

Respiratory Protection: Use in a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.[4][14]

Storage and Stability:

Store in a cool, well-ventilated place, away from oxidizing agents.[4][14] Keep the container tightly closed.[4][14] This chemical may form peroxides upon concentration, such as during distillation.[1]

Emergency Procedures

Caption: Basic emergency response for this compound exposure.

References

- 1. This compound | C5H10O | CID 13181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 821-09-0 [thegoodscentscompany.com]

- 7. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 8. This compound | 821-09-0 [chemicalbook.com]

- 9. Buy this compound | 821-09-0 [smolecule.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound(821-09-0) 1H NMR spectrum [chemicalbook.com]

- 13. 4-Pentyn-1-ol(5390-04-5) 13C NMR [m.chemicalbook.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-penten-1-ol (CAS No: 821-09-0), a versatile bifunctional molecule featuring both a terminal alkene and a primary alcohol. A thorough understanding of its structural and electronic properties is critical for its application in organic synthesis, materials science, and as a building block in the development of novel pharmaceutical agents. This document details its molecular geometry, including bond lengths and angles derived from computational models, and provides characteristic spectroscopic data. Furthermore, detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are presented.

Molecular Structure and Bonding

This compound, with the chemical formula C₅H₁₀O, possesses a five-carbon chain with a hydroxyl (-OH) group at one terminus (C1) and a carbon-carbon double bond between C4 and C5.[1][2] This unique arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable synthon in organic chemistry.

Molecular Geometry

The three-dimensional structure of this compound is characterized by sp³ hybridized carbons in the alkyl chain and sp² hybridized carbons in the vinyl group. The geometry around the C1, C2, and C3 carbons is approximately tetrahedral, while the C4 and C5 carbons exhibit trigonal planar geometry. The presence of the hydroxyl group allows for hydrogen bonding, which can influence its physical properties and reactivity.

A computed 3D model of this compound is available through the NIST WebBook and PubChem databases.[1][3] From these models, key intramolecular distances and angles can be elucidated, providing a quantitative description of the molecule's conformation.

Table 1: Computed Bond Lengths for this compound

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C=C | C4 | C5 | ~1.34 |

| C-C (sp³-sp²) | C3 | C4 | ~1.51 |

| C-C (sp³-sp³) | C2 | C3 | ~1.53 |

| C-C (sp³-sp³) | C1 | C2 | ~1.53 |

| C-O | C1 | O | ~1.43 |

| O-H | O | H | ~0.96 |

| C-H (sp²) | C4, C5 | H | ~1.09 |

| C-H (sp³) | C1, C2, C3 | H | ~1.10 |

Note: These values are approximations derived from computational models and may vary slightly depending on the calculation method and basis set used.

Table 2: Computed Bond Angles for this compound

| Angle | Atom 1 | Vertex | Atom 2 | Bond Angle (°) |

| C=C-C | C5 | C4 | C3 | ~125 |

| C-C-C (sp³-sp²) | C2 | C3 | C4 | ~113 |

| C-C-C (sp³-sp³) | C1 | C2 | C3 | ~112 |

| C-C-O | C2 | C1 | O | ~111 |

| C-O-H | C1 | O | H | ~109 |

| H-C=C | H | C4/C5 | C5/C4 | ~121 |

| H-C-H (sp²) | H | C5 | H | ~117 |

| H-C-H (sp³) | H | C1/C2/C3 | H | ~109.5 |

Note: These values are approximations derived from computational models and may vary slightly depending on the calculation method and basis set used.

Bonding and Hybridization

The bonding in this compound can be described using the principles of valence bond theory and orbital hybridization.

-

C1, C2, C3: These carbon atoms are sp³ hybridized, forming four sigma (σ) bonds with neighboring atoms in a tetrahedral arrangement.

-

C4, C5: These carbon atoms are sp² hybridized. They each form three σ bonds (one with each other and two with hydrogen or carbon atoms) in a trigonal planar geometry. The remaining unhybridized p-orbital on each carbon atom overlaps sideways to form a pi (π) bond, resulting in the C=C double bond.

-

Oxygen: The oxygen atom is also sp³ hybridized, forming σ bonds with C1 and a hydrogen atom. The two remaining sp³ hybrid orbitals are occupied by lone pairs of electrons.

This combination of σ and π bonds, along with the presence of lone pairs on the oxygen atom, dictates the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H5 (vinyl) | ~5.8 | ddt | 1H |

| H5' (vinyl) | ~5.0 | m | 2H |

| H1 | ~3.6 | t | 2H |

| H4 | ~2.1 | q | 2H |

| H2 | ~1.6 | p | 2H |

| OH | Variable | s | 1H |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C5 | ~138 |

| C4 | ~115 |

| C1 | ~62 |

| C3 | ~32 |

| C2 | ~30 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Table 5: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3600-3200 (broad) | H-bonded hydroxyl stretch |

| C-H (sp²) | 3100-3000 | Vinyl C-H stretch |

| C-H (sp³) | 3000-2850 | Alkyl C-H stretch |

| C=C (alkene) | 1680-1640 | C=C stretch |

| C-O (alcohol) | 1260-1000 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) is expected at m/z = 86.13.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-bromobut-1-ene with a suitable formyl anion equivalent, followed by reduction. A detailed, established protocol is available from various sources.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Carefully transfer the solution into an NMR tube using a pipette.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, number of scans 8-16.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, number of scans 512-2048.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound to identify its functional groups.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.[4]

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[5]

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol or acetone and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and confirm its molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane (B109758) or hexane)

-

GC-MS instrument with a suitable capillary column (e.g., nonpolar or medium-polarity)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent.[6]

-

Instrumentation and Conditions:

-

Injector: Set the injector temperature to 200-250 °C. Use a split or splitless injection mode.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a final temperature of 200-250 °C.

-

Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate.

-

Mass Spectrometer: Set the ion source temperature to 200-230 °C and the quadrupole temperature to ~150 °C. Acquire data in electron ionization (EI) mode over a mass range of m/z 35-300.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to confirm the molecular ion and characteristic fragment ions.

-

Visualization of Molecular Structure

To provide a clear representation of the molecular structure of this compound, the following diagram was generated using the Graphviz DOT language.

Caption: Ball-and-stick model of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound. The presented quantitative data, experimental protocols, and structural visualization serve as a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these fundamental characteristics is paramount for the effective utilization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to Pent-4-en-1-ol

This technical guide provides a comprehensive overview of pent-4-en-1-ol, a versatile bifunctional molecule of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, and key chemical transformations, including detailed experimental protocols and mechanistic insights.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical structure CH₂=CH(CH₂)₃OH is pent-4-en-1-ol .[1][2] This name clearly indicates a five-carbon chain ("pent"), a double bond at the fourth carbon ("4-en"), and a primary alcohol at the first carbon ("-1-ol").

Synonyms: This compound is also known by several other names in the literature and commercial catalogues:

-

2-Allylethyl alcohol

-

Pent-4-enol

-

CH2=CHCH2CH2CH2OH[1]

Physicochemical Properties

A summary of the key physical and chemical properties of pent-4-en-1-ol is presented in the table below. These properties are essential for its handling, application, and the design of synthetic and purification processes.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1][2] |

| CAS Number | 821-09-0 | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 134-137 °C | |

| Density | 0.834 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.429 | |

| Solubility in Water | 57 g/L (25 °C) |

Synthesis of Pent-4-en-1-ol

Pent-4-en-1-ol can be synthesized through various methods, with one of the most well-documented being the reaction of tetrahydrofurfuryl chloride with sodium in anhydrous ether.[1]

Experimental Protocol: Synthesis from Tetrahydrofurfuryl Chloride

This protocol details the two-step synthesis of pent-4-en-1-ol, starting with the preparation of tetrahydrofurfuryl chloride from tetrahydrofurfuryl alcohol.[1]

Step A: Synthesis of Tetrahydrofurfuryl Chloride [1]

-

Apparatus Setup: A 2-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Reagents: 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine (B92270) are added to the flask.

-

Reaction: The mixture is stirred rapidly and cooled in an ice bath. 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise from the dropping funnel at a rate of 3–5 drops per second. The temperature should be maintained below 60 °C.

-

Stirring: After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 3–4 hours.

-

Extraction: The resulting liquid or slurry is poured into a beaker and extracted seven times with 500-mL portions of ether. The ether extracts are combined.

-

Purification: The ether is removed by distillation. The residue is washed three times with 100-mL portions of water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to yield tetrahydrofurfuryl chloride.

Step B: Synthesis of this compound [1]

-

Apparatus Setup: A 2-liter, three-necked flask is fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser with a drying tube.

-

Initial Reagents: 112 g (4.87 moles) of powdered sodium is placed in the flask under 700 mL of anhydrous ether.

-

Reaction Initiation: A few milliliters of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 mL of anhydrous ether are added to the rapidly stirred sodium suspension to initiate the reaction, which is indicated by a vigorous reaction and a blue coloration of the solution.

-

Addition: The remainder of the tetrahydrofurfuryl chloride solution is added dropwise over 5 hours while cooling the flask in an ice bath.

-

Stirring: Stirring is continued for 2 hours after the addition is complete.

-

Work-up: The suspension is decanted from any remaining sodium and decomposed with enough ice water to form two liquid layers. The ether layer is separated and dried over magnesium sulfate.

-

Isolation: The ether is removed by distillation, and the residue is distilled to yield this compound, which boils at 134–137 °C.[1] The yield is typically in the range of 76–83%.[1]

References

Spectroscopic Profile of 4-Penten-1-OL: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-penten-1-ol, a versatile building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the molecule's spectroscopic correlations.

Molecular Structure and Spectroscopic Correlation

The structure of this compound contains a terminal double bond and a primary alcohol functional group. These features give rise to characteristic signals in its various spectra, which are summarized in the following diagram.

Caption: Correlation of this compound's structure with its key spectroscopic data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.82 | ddt | 1H | H-4 |

| 5.05 - 4.95 | m | 2H | H-5 |

| 3.64 | t | 2H | H-1 |

| 2.14 | q | 2H | H-3 |

| 1.67 | p | 2H | H-2 |

| 1.55 | s | 1H | -OH |

Table 2: ¹³C NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | C-4 |

| 114.8 | C-5 |

| 62.2 | C-1 |

| 32.1 | C-2 |

| 30.2 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3330 (broad) | O-H stretch | Alcohol |

| 3077 | =C-H stretch | Alkene |

| 2930, 2860 | C-H stretch | Alkane |

| 1642 | C=C stretch | Alkene |

| 1438 | CH₂ bend | Alkane |

| 1058 | C-O stretch | Primary Alcohol |

| 993, 912 | =C-H bend (out-of-plane) | Alkene |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound [2][3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 86 | 19.1 | [M]⁺ (Molecular Ion) |

| 68 | 100.0 | [M - H₂O]⁺ |

| 67 | 91.3 | [C₅H₇]⁺ |

| 57 | 32.8 | [C₄H₉]⁺ |

| 55 | 39.3 | [C₄H₇]⁺ |

| 44 | 48.6 | [C₂H₄O]⁺ |

| 41 | 49.7 | [C₃H₅]⁺ (Allyl cation) |

| 31 | 36.8 | [CH₂OH]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following sections outline the general experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of neat this compound was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-600 cm⁻¹.

Caption: General workflow for ATR-FTIR data acquisition and analysis.

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph-mass spectrometer (GC-MS). The sample was injected into the GC, where it was vaporized and separated. The separated components were then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions.[2][3]

Caption: General workflow for GC-MS data acquisition and analysis.

References

An In-Depth Technical Guide to the Reactivity and Functional Groups of 4-Penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Penten-1-ol, a bifunctional molecule containing both a terminal alkene and a primary alcohol, serves as a versatile building block in organic synthesis. Its distinct functional groups offer orthogonal reactivity, enabling a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, detailing key reactions, experimental protocols, and quantitative data. The strategic application of its dual functionality in the synthesis of valuable intermediates, including those relevant to drug development, is also explored.

Core Functional Groups and Reactivity Overview

This compound possesses two primary reactive sites: a terminal carbon-carbon double bond (C=C) and a primary hydroxyl group (-OH). This unique combination allows for selective manipulation of either functional group, or simultaneous reactions involving both.

-

Alkene Reactivity: The terminal double bond is susceptible to a variety of electrophilic additions, oxidation, reduction, and cycloaddition reactions. Its reactivity is typical of a monosubstituted alkene.

-

Alcohol Reactivity: The primary hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid, esterification, etherification, and conversion to a good leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.

The interplay between these two groups can also lead to intramolecular cyclization reactions, forming cyclic ethers such as tetrahydropyran (B127337) derivatives.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [1] |

| Boiling Point | 134-137 °C | |

| Density | 0.834 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.429 | |

| ¹H NMR | --INVALID-LINK-- | |

| IR Spectrum | --INVALID-LINK-- | [2] |

| Mass Spectrum | --INVALID-LINK-- | [2] |

Key Reactions and Experimental Protocols

This section details common and synthetically useful reactions of this compound, including quantitative data where available and generalized experimental protocols.

Reactions of the Hydroxyl Group

The primary alcohol functional group of this compound can be selectively oxidized to either an aldehyde (4-pentenal) or a carboxylic acid (4-pentenoic acid) depending on the choice of oxidizing agent.

Oxidation to 4-Pentenal:

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents include Pyridinium Chlorochromate (PCC) and conditions for Swern oxidation.

-

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a selective oxidant for converting primary alcohols to aldehydes.[3]

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, offering a mild and effective route to the aldehyde.[3][4][5]

| Reaction | Reagents | Product | Typical Yield |

| PCC Oxidation | Pyridinium Chlorochromate (PCC), Dichloromethane (B109758) (DCM) | 4-Pentenal | Moderate to High |

| Swern Oxidation | 1. (COCl)₂, DMSO, DCM, -78 °C; 2. Et₃N | 4-Pentenal | High |

Experimental Protocol: Swern Oxidation of an Alcohol (General)

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, maintaining the temperature below -60 °C.

-

Stir the mixture for 15 minutes.

-

Add a solution of the alcohol (1.0 eq) in DCM dropwise to the reaction mixture, again keeping the temperature below -60 °C.

-

Stir for 30-45 minutes.

-

Add triethylamine (B128534) (5.0 eq) dropwise to the mixture and stir for another 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Perform a standard aqueous workup and purify the crude product by distillation or flash column chromatography.[3]

This compound readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.[6] To achieve high yields, it is often necessary to use a large excess of one reactant or remove the water formed during the reaction.[7]

| Reaction | Reagents | Product | Typical Yield |

| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | 4-Pentenyl acetate | ~65% (with 1:1 reactants), up to 97% (with 10-fold excess alcohol)[7] |

Experimental Protocol: Fischer Esterification (General)

-

Combine the carboxylic acid (1.0 eq) and this compound (1.0 to 10.0 eq) in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the mixture to reflux for several hours.

-

After cooling, perform an aqueous workup, including neutralization of the acid catalyst.

-

Purify the resulting ester by distillation.

The Williamson ether synthesis can be employed to form ethers from this compound. This involves deprotonating the alcohol to form the corresponding alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis (General)

-

Treat this compound with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) to generate the sodium 4-penten-1-oxide.

-

Add an alkyl halide (e.g., propyl bromide) to the solution.

-

Heat the reaction mixture to facilitate the Sₙ2 reaction.

-

Perform an aqueous workup and purify the resulting ether (e.g., allyl propyl ether) by distillation.[8]

The hydroxyl group can be converted into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting 4-pentenyl tosylate is a versatile intermediate for various nucleophilic substitution reactions.[9]

Reactions of the Alkene Group

The reaction of this compound with bromine in water does not yield the expected bromohydrin. Instead, it undergoes an intramolecular cyclization to form a cyclic bromoether. The hydroxyl group acts as an internal nucleophile, attacking the intermediate bromonium ion.[3][10] A similar reaction occurs with N-bromosuccinimide (NBS) in water.[11]

The double bond of this compound can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 4,5-epoxypentan-1-ol. This reaction proceeds via a concerted mechanism and is typically carried out in a non-aqueous solvent to prevent the opening of the epoxide ring.[12][13]

Hydroboration-oxidation of the terminal alkene in this compound results in the anti-Markovnikov addition of water across the double bond, yielding 1,5-pentanediol (B104693). This two-step process involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide in a basic solution.

| Reaction | Reagents | Product | Typical Yield |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 1,5-Pentanediol | High |

Ozonolysis of this compound cleaves the double bond. The nature of the products depends on the workup conditions. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc, will yield 4-hydroxybutanal and formaldehyde.[14][15][16]

| Reaction | Reagents | Products |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S | 4-Hydroxybutanal and Formaldehyde |

Intramolecular Reactions

The presence of both a nucleophilic hydroxyl group and an electrophilic (or potentially electrophilic) double bond allows for various intramolecular cyclization reactions, often under acidic conditions. These reactions can lead to the formation of substituted tetrahydropyran rings, which are common structural motifs in many natural products.[10][17]

Applications in Drug Development and Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including those with pharmacological activity.[18][19] The ability to selectively functionalize either the alcohol or the alkene, or to use them in concert for cyclization reactions, provides a powerful tool for building molecular complexity. For instance, the tetrahydropyran core, accessible from this compound, is a key structural feature in numerous biologically active natural products.[10] Furthermore, derivatives of this compound are explored for their potential antimicrobial and other pharmacological properties.[18][20]

Conclusion

This compound is a highly versatile and synthetically useful molecule due to its dual functionality. The orthogonal reactivity of its alkene and alcohol groups allows for a wide range of selective transformations. This guide has provided an in-depth overview of its key reactions, including oxidation, esterification, and various additions to the double bond, along with relevant experimental protocols and quantitative data where available. The strategic use of this compound as a building block in organic synthesis, particularly for the construction of cyclic ethers and other intermediates relevant to drug discovery, highlights its importance for researchers and scientists in the field.

References

- 1. This compound | C5H10O | CID 13181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. allyl propyl ether [stenutz.eu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. Ozonolysis of an alkene, followed by treatment with dimethyl sulf... | Study Prep in Pearson+ [pearson.com]

- 17. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones [agris.fao.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. This compound|lookchem [lookchem.com]

- 20. A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 4-Penten-1-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Penten-1-ol, a volatile organic compound, is a naturally occurring unsaturated alcohol. This technical guide provides a comprehensive overview of its presence in the biosphere, focusing on its botanical and microbial origins. While its occurrence appears to be specialized, it has been identified as a component of the floral scent of certain plant species, suggesting a role in plant-insect interactions. This document details the biosynthetic pathways likely responsible for its formation, outlines methodologies for its extraction and quantification, and presents the current, albeit limited, understanding of its ecological significance. The information is structured to support further research into the potential applications of this compound, particularly in the fields of chemical ecology and drug development.

Natural Occurrence of this compound

The natural occurrence of this compound has been documented in the plant kingdom, particularly within the Brassicaceae family. Its presence is also suggested in the broader context of floral volatiles, and related C5 unsaturated alcohols have been detected in microbial fermentations.

Botanical Sources

This compound has been reported as a volatile compound in the following plant species:

-

Brassica napus (Rapeseed): This species is a known emitter of a variety of volatile organic compounds, and this compound has been identified among them.

-

Brassica rapa (Field Mustard): Similar to Brassica napus, this compound is a constituent of the volatiles released by this plant.[1]

The presence of this compound in the floral headspace of these plants suggests a potential role in pollinator attraction or other ecological interactions. The Pherobase, a database of semiochemicals, also lists this compound as a floral compound, indicating its likely presence in the scents of a wider range of flowering plants.[2]

Microbial Sources

While the direct production of this compound by microorganisms is not extensively documented, the formation of structurally similar compounds has been observed. For instance, 2-penten-1-ol has been identified as a volatile component during the fermentation of Petit Manseng grapes, suggesting that yeast or other microbes involved in fermentation possess metabolic pathways capable of producing C5 unsaturated alcohols. Further research is needed to explore the production of this compound by various microbial species, including soil microorganisms like those from the Trichoderma genus, which are known to produce a wide array of volatile compounds.

Quantitative Data

Quantitative data on the natural abundance of this compound is currently scarce in the scientific literature. While it is used as a flavoring agent in various food products at specific concentrations, these do not reflect its natural levels. The table below summarizes the reported usage levels in food, which may serve as a reference for its sensory properties.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products (excluding category 02.0) | 7.0 | 35.0 |

| Fats and oils, and fat emulsions | 5.0 | 25.0 |

| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |

| Processed fruit | 7.0 | 35.0 |

| Confectionery | 10.0 | 50.0 |

| Cereals and cereal products | 5.0 | 25.0 |

| Bakery wares | 10.0 | 50.0 |

| Meat and meat products | 2.0 | 10.0 |

| Fish and fish products | 2.0 | 10.0 |

| Salts, spices, soups, sauces, salads, protein products | 5.0 | 25.0 |

| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |

| Non-alcoholic beverages (excluding dairy) | 5.0 | 25.0 |

Data sourced from The Good Scents Company, based on industry-reported usage levels.

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to proceed through the lipoxygenase (LOX) pathway. This pathway is responsible for the formation of a variety of volatile C5 and C6 compounds, often referred to as "green leaf volatiles," from the oxidation of polyunsaturated fatty acids.

The proposed biosynthetic pathway begins with the release of linoleic acid or α-linolenic acid from plant cell membranes, typically in response to tissue damage or other stress signals. These fatty acids are then oxygenated by a lipoxygenase enzyme. Specifically, a 13-lipoxygenase is thought to be essential for the synthesis of C5 volatiles. The resulting hydroperoxide intermediate can then undergo further enzymatic or non-enzymatic reactions to yield a variety of short-chain volatile compounds, including this compound.

References

- 1. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a headspace trap gas chromatography and mass spectrometry method for the quantitative analysis of volatile compounds from degraded rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of 4-Penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-penten-1-ol. Due to the limited availability of direct studies on this compound, this guide incorporates data from closely related unsaturated alcohols to infer its thermal behavior, decomposition pathways, and products. This information is critical for professionals in research and drug development who utilize this compound in various synthetic processes and require a thorough understanding of its stability under thermal stress.

Physicochemical Properties and Thermal Hazards

This compound is a flammable liquid that can react vigorously with oxidizing materials. When heated to decomposition, it is known to emit acrid smoke and irritating fumes. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| Boiling Point | 134-137 °C |

| Flash Point | 48 °C |

| Density | 0.834 g/mL at 25 °C |

Table 1: Physicochemical Properties of this compound

Thermal Stability Analysis

It is anticipated that the thermal decomposition of this compound would occur at elevated temperatures. For instance, the related compound, allyl alcohol (prop-2-en-1-ol), has a measured energy of decomposition of 0.69 kJ/g in the range of 360-500 °C.

Expected Thermal Events:

-

Endothermic Event (Vaporization): An initial endotherm corresponding to the boiling point of this compound (134-137 °C) would be observed in a DSC analysis under an inert atmosphere.

-

Exothermic Event (Decomposition): At higher temperatures, an exothermic event corresponding to the decomposition of the molecule would be expected. The onset of this decomposition is likely to be in the range of 200-400 °C, based on studies of similar organic molecules.

| Analyte | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) |

| This compound (Predicted) | 200 - 400 | Not Available | >95% |

| Allyl Alcohol | Not Available | Not Available | Not Available |

Table 2: Predicted TGA Data for this compound based on Analogous Compounds

Decomposition Pathways and Products

The thermal decomposition of this compound is expected to proceed through several potential pathways, primarily involving intramolecular rearrangement (retro-ene reaction) and radical-initiated bond cleavage.

Retro-Ene Reaction

Drawing a parallel with the thermal decomposition of 3-buten-1-ol, a primary decomposition pathway for this compound is likely a retro-ene reaction. This intramolecular process involves a six-membered transition state, leading to the formation of stable, smaller molecules. For this compound, this would likely yield propene and formaldehyde.

Caption: Proposed retro-ene decomposition of this compound.

Radical Decomposition

At higher temperatures, homolytic cleavage of C-C and C-O bonds can occur, leading to the formation of various radical species. These highly reactive intermediates can then undergo a cascade of secondary reactions, including hydrogen abstraction, recombination, and disproportionation, to form a complex mixture of smaller hydrocarbons and oxygenated compounds.

Potential Radical Decomposition Products:

-

Alkenes: Ethene, Propene, Butene

-

Aldehydes: Acetaldehyde, Propanal

-

Alcohols: Methanol, Ethanol

-

Other: Methane, Carbon Monoxide, Carbon Dioxide

The exact composition of the product mixture would be highly dependent on the pyrolysis temperature, pressure, and the presence of oxygen.

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset of decomposition is determined from the initial significant deviation from the baseline.

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as boiling and decomposition, and to quantify the associated enthalpy changes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow against temperature to identify endothermic (e.g., boiling) and exothermic (e.g., decomposition) events.

Caption: Workflow for Differential Scanning Calorimetry.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual chemical compounds produced during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A range of temperatures should be investigated, for example, 300 °C, 500 °C, and 700 °C, to observe the evolution of decomposition products.

-

Atmosphere: Helium.

-

-

GC-MS Conditions:

-

Column: A non-polar or mid-polar capillary column suitable for separating volatile organic compounds.

-

Oven Program: A temperature gradient program to effectively separate the pyrolysis products (e.g., start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-400.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Caption: Workflow for Pyrolysis-GC-MS Analysis.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, a combination of its known physicochemical properties and data from analogous unsaturated alcohols provides valuable insights. The primary decomposition pathway is likely a retro-ene reaction yielding propene and formaldehyde, with radical-initiated processes becoming more significant at higher temperatures, leading to a complex mixture of smaller hydrocarbons and oxygenated compounds. For applications requiring a precise understanding of its thermal limits and degradation products, it is imperative to conduct the detailed experimental analyses outlined in this guide. This will ensure the safe and effective use of this compound in research and development, particularly within the pharmaceutical industry where product purity and stability are paramount.

Technical Guide to 4-Penten-1-ol: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and storage precautions for 4-Penten-1-ol (CAS No. 821-09-0). The information herein is intended to support laboratory safety protocols and promote the responsible use of this chemical in research and development settings.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2] It is recognized for its utility as a versatile building block in organic synthesis, particularly in the production of flavors, fragrances, and pharmaceutical intermediates.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [4][5][6] |

| Molecular Weight | 86.13 g/mol | [1][5][6][7] |

| Appearance | Clear, colorless liquid | [5][8] |

| Boiling Point | 134-137 °C | [1][4][6][7][9][10][11] |

| Density | 0.834 g/mL at 25 °C | [1][4][6][7][10][11] |

| Flash Point | 43 °C / 109.4 °F - 118.4 °F (closed cup) | [7][9][12] |

| Water Solubility | 57 g/L at 25 °C | [4] |

| Vapor Pressure | 3.06 mmHg | [5][8] |

| Refractive Index | n20/D 1.429 (lit.) | [1][7][10][11] |

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and vapor.[3][5][13] The primary hazards are associated with its flammability and its potential to form explosive peroxides upon storage and concentration.

GHS Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[13][14]

-

P240: Ground and bond container and receiving equipment.[13][14]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[13][14]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14]

Peroxide Formation

This compound is classified as a Class B or Group B peroxide-forming chemical.[4][15] This means it can form explosive peroxides when concentrated, for instance, during distillation or evaporation.[13] It is crucial to monitor for the presence of peroxides, especially in opened containers and before any concentration steps.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure risk.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. Conforming to EN166 (EU) or NIOSH (US). | [3][13] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended. | [3][12][13] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge (e.g., Type ABEK as per EN14387). Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. | [3][12][13] |

Handling and Storage

Safe Handling Procedures

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[13]

-

Avoid contact with skin and eyes.[13]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[3][13]

-

Use non-sparking tools and take precautionary measures against static discharge.[3][12][13]

-

Ground and bond all containers and transfer equipment.[3][13]

-

Do not distill to dryness; always leave a residual amount of liquid.[4]

-

Containers that have been opened should be dated and periodically tested for peroxides.[5][16]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13]

-

Keep away from heat, sparks, and flame.[3]

-

Store away from oxidizing agents and other incompatible materials.[3][12]

-

For long-term storage, some sources recommend refrigeration at 2-8°C.[7]

-

Stock solutions may be stored at -20°C for one month or -80°C for six months.[3]

-

Containers should be dated upon receipt and upon opening to track storage duration.[5][16]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [9][13] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [3][13] |

| Eye Contact | Rinse with pure water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [3][13] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3][13] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][13] Water spray may be used to cool closed containers.[3]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][13]

Accidental Release Measures

For a flammable liquid like this compound, the primary response is to control ignition sources, contain the spill, and absorb the material for proper disposal. Neutralization is generally not the recommended procedure for this type of chemical.

-

Personal Precautions: Evacuate personnel to a safe area.[13] Ensure adequate ventilation.[13] Remove all sources of ignition.[13] Avoid breathing vapors, mist, or gas.[13] Wear appropriate personal protective equipment.[13]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[13]

-

Containment and Cleaning Up: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[9][10] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[9][13]

Caption: Workflow for responding to a this compound spill.

Toxicity and Stability

Toxicity Information

Stability and Reactivity

-

Reactivity: No information on specific hazardous reactions under normal processing is widely reported.[3]

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[3]

Experimental Protocols

Protocol for Peroxide Detection

Regular testing for peroxides is critical for the safe handling of this compound, especially for containers that have been opened and stored for some time, or before any distillation or concentration procedure.

Frequency of Testing:

Method 1: Peroxide Test Strips (Recommended)

This method is preferred for its sensitivity, ease of use, and safety.[4][16]

-

Obtain Materials: Use commercially available peroxide test strips suitable for organic solvents (e.g., EMQuant® Peroxide Test Strips).[16]

-

Procedure: a. Following the manufacturer's instructions, dip the test strip into the this compound sample for the specified duration. b. Remove the strip and wait for the color to develop. c. Compare the color of the strip to the color chart provided with the kit to determine the peroxide concentration in parts per million (ppm).

-

Interpretation and Action:

-

Documentation: Record the test date and results directly on the container's label.[5][16]

Method 2: Potassium Iodide Test

This is a qualitative or semi-quantitative method.

-

Prepare Reagent: Prepare a fresh, saturated solution of potassium iodide (KI) in glacial acetic acid.

-

Procedure: a. In a clean, dry test tube, add 1-3 mL of the this compound sample. b. Add an equal volume of the freshly prepared KI/acetic acid solution. c. Shake the mixture.

-

Interpretation:

-

No color change: Peroxides are not detected.

-

Yellow color: Indicates the presence of a low concentration of peroxides.

-

Brown color: Indicates a high concentration of peroxides.[17]

-

-

Documentation: Record the test date and results on the container's label.

Protocol for Quenching Peroxides

This procedure should only be performed by trained personnel in a controlled laboratory setting, behind a safety shield, and with appropriate PPE. This protocol is for reducing low levels of peroxides in solvents that are to be purified. Do not attempt to treat solvents with visible crystals or high peroxide concentrations (>100 ppm). Contact EHS for disposal of high-hazard containers.

-

Prepare Quenching Solution: Prepare a fresh solution of acidic ferrous sulfate (B86663). Dissolve 6 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 11 mL of water, and carefully add 0.6 mL of concentrated sulfuric acid.[18]

-

Procedure: a. Place the this compound containing peroxides in a suitable flask equipped with a stirrer, in a chemical fume hood. b. For each 1 liter of the solvent, add the freshly prepared acidic ferrous sulfate solution.[18] c. Stir the mixture vigorously. The peroxides will be reduced by the ferrous ions. d. Continue stirring until the solvent no longer gives a positive test for peroxides using one of the methods described in Protocol 7.1. This usually takes only a few minutes.[18]

-

Work-up: a. Separate the aqueous layer from the organic solvent. b. Wash the solvent with water to remove any residual salts and acid. c. Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Disposal: The aqueous waste containing ferrous and ferric salts should be disposed of as hazardous waste according to institutional guidelines.

Caption: Hierarchy of controls for managing risks associated with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. safety.duke.edu [safety.duke.edu]

- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. 4-戊烯-1-醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. assets.unilogcorp.com [assets.unilogcorp.com]

- 9. ccny.cuny.edu [ccny.cuny.edu]

- 10. forms.branscome.com [forms.branscome.com]

- 11. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. echemi.com [echemi.com]

- 15. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]

- 16. www1.wellesley.edu [www1.wellesley.edu]

- 17. Peroxide Forming Solvents [sigmaaldrich.com]

- 18. depts.washington.edu [depts.washington.edu]

The Synthesis of 4-Penten-1-ol: A Journey Through Classic and Contemporary Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction